

Check Availability & Pricing

Purification of Active Cyclic tri-AMP Synthase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic tri-AMP (c-tri-AMP) is a crucial second messenger in bacterial anti-phage signaling pathways, such as the Cyclic Oligonucleotide-based Antiphage Signaling System (CBASS). The enzyme responsible for its synthesis, Cyclic tri-AMP synthase (also known as CdnC or CdnD in different bacterial species), is a member of the cGAS/DncV-like nucleotidyltransferase (CD-NTase) family.[1][2] Upon activation, often triggered by phage infection, this synthase catalyzes the conversion of three ATP molecules into a single cyclic trinucleotide molecule.[3] This c-tri-AMP then acts as an allosteric activator for downstream effector proteins, such as endonucleases, leading to an abortive infection response that prevents phage propagation.[3] [4] The critical role of c-tri-AMP synthase in bacterial defense makes it a potential target for novel antimicrobial strategies and a valuable tool for studying prokaryotic immune systems.

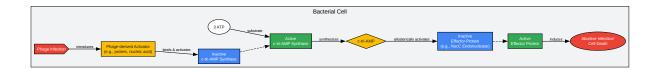
These application notes provide detailed protocols for the expression and purification of active recombinant c-tri-AMP synthase and for the enzymatic synthesis and purification of its product, c-tri-AMP.

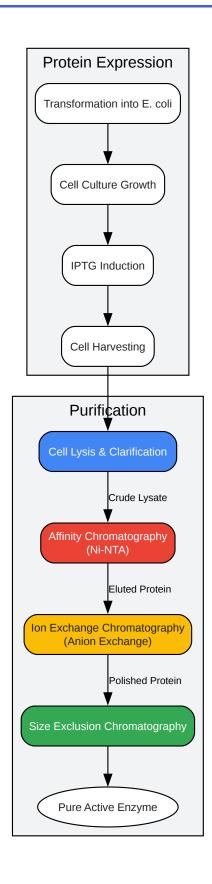
Data Presentation

Table 1: Representative Purification Scheme for Recombinant His-tagged **Cyclic tri-AMP** Synthase

Purification Step	Total Protein (mg)	Enzyme Activity (units)	Specific Activity (units/mg)	Yield (%)	Purification Fold
Cell Lysate	1500	3000	2	100	1
Ni-NTA Affinity Chromatogra phy	50	2500	50	83	25
Ion Exchange Chromatogra phy (Anion)	15	2100	140	70	70
Size Exclusion Chromatogra phy	10	1800	180	60	90

Note: The values presented are typical and may vary depending on the specific c-tri-AMP synthase construct, expression levels, and experimental conditions.


Table 2: Parameters for HPLC Analysis of c-tri-AMP Synthesis


Parameter	Value		
HPLC System	Agilent 1260 Infinity or similar		
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)		
Mobile Phase A	5 mM Ammonium Acetate in Water		
Mobile Phase B	Acetonitrile		
Gradient	1.5% B for 5 min, linear gradient to 30% B over 15 min, return to 1.5% B		
Flow Rate	1.0 mL/min		
Detection	UV Absorbance at 256 nm		
Injection Volume	20 μL		
Approx. Retention Time (c-tri-AMP)	Varies, to be determined with a standard		

Signaling Pathway

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Purification of Active Cyclic tri-AMP Synthase: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602938#purification-of-active-cyclic-tri-ampsynthase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com